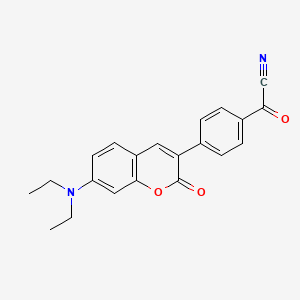

4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-[7-(diethylamino)-2-oxochromen-3-yl]benzoyl cyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-3-23(4-2)17-10-9-16-11-18(21(25)26-20(16)12-17)14-5-7-15(8-6-14)19(24)13-22/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWHUDUIQPNVFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441592 |

Source

|

| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203256-20-6 |

Source

|

| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of DEAC-BzCN

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Spatiotemporal Control in Biological Systems

In the intricate landscape of cellular signaling and therapeutic intervention, precision is paramount. The ability to initiate a biological event at a specific time and location offers unparalleled control, enabling researchers to dissect complex pathways and design more effective, targeted therapies. Photolabile protecting groups, or "photocages," have emerged as indispensable tools in this pursuit. These molecular constructs act as light-sensitive masks, rendering a bioactive molecule inert until a pulse of light triggers its release. Among the various classes of photocages, those based on the 7-(diethylamino)coumarin (DEAC) scaffold have garnered significant attention due to their favorable photophysical properties, particularly their absorption in the visible spectrum, which minimizes cellular damage associated with UV irradiation.

This technical guide provides a comprehensive exploration of the photophysical properties of a specific DEAC-caged compound: DEAC-BzCN, where the DEAC core is tasked with the photorelease of benzonitrile. While specific experimental data for this exact conjugate is not extensively documented in publicly available literature, this guide will establish a robust framework for its characterization. We will delve into the foundational photophysics of the DEAC chromophore, the mechanistic underpinnings of its uncaging process, and provide detailed, field-proven protocols for the synthesis and comprehensive photophysical evaluation of DEAC-BzCN and related compounds. This document is designed to be a practical resource for researchers aiming to harness the power of light for precise molecular control.

I. The DEAC Chromophore: A Versatile Engine for Photorelease

The efficacy of any photocage is intrinsically linked to the photophysical characteristics of its light-absorbing moiety. The 7-(diethylamino)coumarin core is a highly versatile and widely employed chromophore for several key reasons:

-

Visible Light Absorption: The DEAC chromophore exhibits a strong absorption band in the blue region of the visible spectrum, typically between 400 nm and 450 nm.[1] This is a critical advantage over older generations of photocages that require UV light for activation, as visible light is less phototoxic to biological samples.

-

High Molar Extinction Coefficients: DEAC derivatives are known for their high molar extinction coefficients (ε), often in the range of 15,000-43,000 M⁻¹cm⁻¹.[2][3] This high absorptivity means that a large number of photons can be captured, leading to efficient excitation even at low concentrations or with moderate light intensities.

-

Tunable Properties: The spectroscopic and photochemical properties of the coumarin scaffold can be readily modified through synthetic alterations to the coumarin ring.[4] This allows for the rational design of photocages with tailored absorption wavelengths and release efficiencies.

-

Fluorescence: The DEAC core is inherently fluorescent, which can be a double-edged sword. While the fluorescence can be utilized for imaging and tracking the location of the caged compound, it can also interfere with other fluorescent probes used in an experiment.[5] The fluorescence quantum yield of the caged compound is often quenched and can increase upon photorelease, providing a potential mechanism for monitoring the uncaging process.

Core Photophysical Parameters of the DEAC Scaffold

To fully characterize DEAC-BzCN, a foundational understanding of the key photophysical parameters is essential. The following table summarizes the typical range of values for DEAC-based photocages, providing a benchmark for the expected properties of DEAC-BzCN.

| Parameter | Typical Range for DEAC Derivatives | Significance in Photorelease |

| Absorption Maximum (λmax) | 400 - 450 nm | Determines the optimal wavelength of light for uncaging. |

| Molar Extinction Coefficient (ε) | 15,000 - 43,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at λmax. |

| Fluorescence Quantum Yield (Φf) | Variable (often low for caged compounds) | The efficiency of light emission after absorption. |

| Photorelease Quantum Yield (Φu) | 0.01 - 0.8 (highly dependent on leaving group and solvent)[1][2] | The efficiency of the photorelease process per absorbed photon. This is a critical parameter for practical applications. |

II. The Mechanism of Photo-uncaging: A Light-Induced Heterolysis

The release of the caged molecule from the DEAC scaffold is a photochemically driven process. Upon absorption of a photon, the DEAC core transitions to an electronically excited state. This excited state is highly reactive and initiates the cleavage of the covalent bond between the benzylic carbon of the coumarin and the leaving group (in this case, the oxygen or nitrogen atom of the caged benzonitrile moiety).

The prevailing mechanism for the uncaging of many coumarin-based photocages is a heterolytic bond cleavage.[6] This process involves the following key steps, as illustrated in the diagram below:

-

Photoexcitation: The DEAC-BzCN molecule absorbs a photon of appropriate wavelength, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Bond Cleavage: In the excited state, the electron density distribution of the molecule is significantly altered, weakening the bond to the leaving group. This leads to the heterolytic cleavage of the C-X bond (where X is the atom connecting benzonitrile to the DEAC core), generating a coumarin-derived carbocation and the anionic form of the leaving group.

-

Solvent Trapping and Product Formation: The highly reactive carbocation is rapidly trapped by a solvent molecule, typically water in biological systems, to form a photochemically inert byproduct, 7-(diethylamino)-4-(hydroxymethyl)coumarin (DEACM-OH). Simultaneously, the released leaving group is protonated to yield the final uncaged molecule, benzonitrile.

The efficiency of this process, quantified by the photorelease quantum yield (Φu), is highly dependent on the stability of the carbocation intermediate and the nature of the leaving group.[7][8] Factors that stabilize the carbocation, such as electron-donating substituents on the coumarin ring, can enhance the quantum yield.[9][10][11]

Caption: Proposed Mechanism of DEAC-BzCN Photo-uncaging.

III. Experimental Protocols: A Practical Guide to Characterization

The following sections provide detailed, step-by-step protocols for the synthesis and photophysical characterization of DEAC-BzCN. These protocols are designed to be self-validating and are based on established methodologies in the field.

A. Synthesis of DEAC-BzCN: A General Approach

While a specific synthesis for DEAC-BzCN is not readily found in the literature, a plausible and robust synthetic route can be adapted from established methods for creating other DEAC-caged compounds.[5][12] The following protocol outlines a general strategy.

References

- 1. [7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers of 8-Bromo-Substituted Cyclic Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in studies of photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. 7-Amino coumarin based fluorescent phototriggers coupled with nano/bio-conjugated bonds: Synthesis, labeling and photorelease - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Fluorescence Spectrum of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (DACB-CN)

This guide provides a comprehensive technical overview of the fluorescent properties of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (DACB-CN), a versatile fluorophore with significant potential in chemical and biological sensing applications. We will delve into the molecular architecture that governs its photophysical behavior, provide detailed protocols for its characterization, and explore its application as a fluorescent probe.

Introduction: The Molecular Logic of a High-Performance Fluorophore

This compound (DACB-CN) belongs to the esteemed 7-aminocoumarin family of fluorescent dyes. These molecules are renowned for their bright fluorescence and exquisite sensitivity to the local environment, making them powerful tools for probing molecular interactions and dynamics. The core structure of DACB-CN, featuring a diethylamino group at the 7-position and a benzoyl cyanide moiety at the 3-position, is a deliberate design that imparts unique and advantageous photophysical characteristics.

The diethylamino group acts as a potent electron-donating group, crucial for establishing a strong intramolecular charge transfer (ICT) character upon photoexcitation. This ICT process is the fundamental mechanism governing the fluorescence of many coumarin dyes. The nature of the substituent at the 3-position plays a critical role in modulating these ICT characteristics and, consequently, the overall fluorescent output. In DACB-CN, the electron-withdrawing benzoyl cyanide group creates a pronounced "push-pull" electronic system, which is a hallmark of high-performance fluorophores.

The Fluorescence Spectrum: A Window into the Excited State

Solvatochromism: A Tale of Two States

A key feature of DACB-CN's fluorescence is its pronounced solvatochromism – a significant shift in the emission spectrum depending on the polarity of the solvent. In nonpolar solvents, the emission is typically observed at shorter wavelengths (bluer). As the solvent polarity increases, a noticeable bathochromic (red) shift occurs.

This phenomenon is a direct consequence of the change in the dipole moment of the molecule upon excitation. The excited state of DACB-CN possesses a significantly larger dipole moment than its ground state due to the ICT from the diethylamino group to the benzoyl cyanide moiety. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a red-shifted emission. This sensitivity to the local environment is a powerful attribute for a fluorescent probe.

The Twisted Intramolecular Charge Transfer (TICT) State: A Pathway for Non-Radiative Decay

In highly polar solvents, another excited-state process can come into play: the formation of a twisted intramolecular charge transfer (TICT) state. In this state, the diethylamino group rotates relative to the coumarin ring, leading to a more complete charge separation. However, the TICT state is often non-emissive or weakly emissive, providing a pathway for non-radiative decay and leading to a decrease in the fluorescence quantum yield. The interplay between the emissive ICT state and the non-emissive TICT state is a critical factor governing the fluorescence quantum yield of DACB-CN in different environments.

Experimental Characterization of the Fluorescence Spectrum

To fully characterize the fluorescence properties of DACB-CN, a series of standardized spectroscopic measurements are required.

Determining Excitation and Emission Maxima

This protocol outlines the fundamental procedure for acquiring the fluorescence spectra of DACB-CN.

Protocol 1: Measurement of Excitation and Emission Spectra

-

Solution Preparation: Prepare a stock solution of DACB-CN in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM. From this stock, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (e.g., ~480 nm as a starting point).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 350-450 nm).

-

The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 420-700 nm).

-

The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

-

-

Data Analysis: Correct the recorded spectra for instrument response functions.

Quantifying Fluorescence Efficiency: Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is determined relative to a well-characterized standard.

Protocol 2: Relative Fluorescence Quantum Yield Measurement

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with DACB-CN. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the blue-green region.

-

Solution Preparation: Prepare a series of five dilutions for both the DACB-CN sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters are identical for the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The plots should be linear. Determine the gradient (slope) of each line.

-

Calculate the quantum yield of the sample using the following equation:

ΦF(sample) = ΦF(standard) × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

where η is the refractive index of the solvent.

-

Measuring the Excited-State Lifetime

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state.

Protocol 3: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength close to the λex of DACB-CN.

-

Sample Preparation: Prepare a dilute solution of DACB-CN as described in Protocol 1.

-

Data Acquisition:

-

Acquire the fluorescence decay profile by collecting photons over a set time window.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox).

-

-

Data Analysis:

-

Deconvolute the IRF from the measured fluorescence decay.

-

Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s).

-

Synthesis of this compound

While a specific, detailed protocol for the synthesis of DACB-CN is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of 3-arylcoumarins. A common approach involves the Perkin or Knoevenagel condensation reactions. A likely precursor would be 4-formyl-3-hydroxybenzonitrile, which can be condensed with a derivative of 4-(diethylamino)salicylaldehyde.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of DACB-CN.

Application as a Fluorescent Probe for Cyanide Detection

The benzoyl cyanide moiety in DACB-CN is a key functional group that can serve as a reaction site for nucleophiles. Cyanide (CN⁻) is a potent nucleophile, and its reaction with DACB-CN is expected to alter the electronic structure of the fluorophore, leading to a change in its fluorescence properties. This forms the basis of its application as a chemosensor for cyanide.

The Sensing Mechanism: Interruption of the ICT Pathway

The proposed sensing mechanism involves the nucleophilic addition of the cyanide ion to the carbonyl carbon of the benzoyl group. This reaction would disrupt the π-conjugation between the coumarin core and the benzoyl cyanide moiety, thereby interrupting the intramolecular charge transfer (ICT) pathway.

Diagram of the Cyanide Sensing Mechanism:

Caption: Proposed mechanism for cyanide detection by DACB-CN.

This disruption of the ICT process is anticipated to cause a significant decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching. The extent of quenching would be proportional to the concentration of cyanide, allowing for quantitative analysis.

Data Summary

The following table summarizes the key photophysical parameters for 7-(diethylamino)coumarin derivatives, which serve as a reference for the expected properties of DACB-CN.

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent |

| 7-(Diethylamino)coumarin-3-carboxylic acid | ~407-409 | ~472-473 | Polar Solvents |

| This compound (DACB-CN) | Expected ~400-420 | Expected ~470-490 | Solvent Dependent |

Note: The values for DACB-CN are estimated based on the properties of structurally similar compounds. Experimental verification is essential.

Conclusion and Future Perspectives

This compound is a promising fluorophore with a molecular design optimized for environmental sensitivity and potential applications in chemical sensing. Its strong fluorescence, coupled with a predictable response to changes in solvent polarity and the presence of specific nucleophiles like cyanide, makes it a valuable tool for researchers in various fields.

Further research is warranted to fully elucidate the photophysical properties of DACB-CN in a wide range of solvents and to quantify its performance as a cyanide sensor, including its selectivity, sensitivity, and response time. The development of a robust and scalable synthesis protocol will also be crucial for its widespread adoption. The insights gained from such studies will undoubtedly pave the way for the development of novel and highly effective fluorescent probes for a multitude of applications in drug discovery, environmental monitoring, and biomedical diagnostics.

Foreword: The Imperative for Precision in Biological Intervention

An In-Depth Technical Guide to DEAC-Based Photocaging Systems A Senior Application Scientist's Field-Proven Insights into the Structure, Properties, and Application of (7-(diethylamino)coumarin-4-yl)methyl Benzonitrile (DEAC-BzCN)

In the landscape of modern molecular biology and therapeutic development, the ability to control biological processes with precision is paramount. Traditional systemic drug administration often suffers from off-target effects and a lack of temporal control. Photopharmacology, a field leveraging light to activate or deactivate bioactive compounds, offers a revolutionary solution.[1][2] By "caging" a molecule with a photolabile protecting group (PPG), its activity is silenced until it is "uncaged" by a specific wavelength of light. This grants researchers and clinicians unprecedented spatiotemporal control over biological events.[3][4]

This guide focuses on a powerful class of visible-light-sensitive PPGs based on the 7-(diethylamino)coumarin (DEAC) scaffold. We will use (7-(diethylamino)coumarin-4-yl)methyl benzonitrile (DEAC-BzCN) as a central model to explore the core principles, chemical properties, and practical applications of this versatile photocaging system. This document is intended for researchers, chemists, and drug development professionals seeking to harness the power of light for high-precision molecular control.

The 7-(Diethylamino)coumarin (DEAC) Scaffold: A Superior Photolabile Protecting Group

The choice of a PPG is critical for the success of any photocaging application. The ideal PPG should be stable in biological environments, possess a high absorption cross-section at a biologically benign wavelength, and release the active molecule with high quantum efficiency upon irradiation. The DEAC scaffold excels in these areas.

Unlike traditional o-nitrobenzyl-based cages that require UV light—a source known for potential phototoxicity—DEAC derivatives are activated by longer-wavelength visible light (violet or blue).[4][5] This shift to the visible spectrum significantly reduces the risk of cellular damage and allows for deeper tissue penetration, a crucial advantage for in vivo studies.[6]

Key Advantages of the DEAC Scaffold:

-

Long-Wavelength Activation: Absorbance maxima are typically in the 400-450 nm range, minimizing cellular phototoxicity.[5][7]

-

High Extinction Coefficients: DEAC cages absorb light very efficiently, allowing for effective uncaging with lower light doses.[7]

-

High Quantum Yields: The efficiency of converting absorbed photons into the desired chemical reaction (cleavage) is notably high, with reported quantum yields between 0.15 and 0.78 for various derivatives.[5][7]

-

Two-Photon Excitation (2PE) Capability: DEAC derivatives are well-suited for two-photon uncaging, a technique that uses near-infrared (NIR) light to achieve exceptional three-dimensional spatial resolution in thick biological tissues.[8][9][10][11]

DEAC-BzCN: A Structural and Mechanistic Examination

While DEAC has been used to cage a wide array of bioactive molecules from neurotransmitters to cyclic nucleotides, we will focus on (7-(diethylamino)coumarin-4-yl)methyl benzonitrile (DEAC-BzCN) as a representative model. This structure consists of the DEAC photocage linked via a photolabile benzylic ester or ether bond to benzonitrile.

Chemical Structure and Properties

The core of DEAC-BzCN is the coumarin ring system, substituted with a diethylamino group at the 7-position, which acts as a powerful electron-donating group, pushing the absorption wavelength into the visible spectrum. The photolabile bond connects the methyl group at the 4-position to the benzonitrile cargo.

Table 1: Physicochemical and Photophysical Properties of DEAC-based Cages

| Property | Value / Description | Rationale & Significance |

| Chemical Formula | C₂₂H₂₂N₂O₂ (for benzonitrile ester) | Defines the elemental composition and molecular mass. |

| Molecular Weight | 358.43 g/mol (for benzonitrile ester) | Essential for calculating molar concentrations and reaction stoichiometry. |

| Absorption Max (λₘₐₓ) | ~400-450 nm[5][7] | Located in the visible light spectrum, which is less damaging to biological tissues than UV light. |

| Molar Extinction Coefficient (ε) | > 40,000 M⁻¹cm⁻¹[5] | A high value indicates very efficient light absorption, enabling uncaging with low light intensity. |

| Quantum Yield (Φ) | 0.15 - 0.78[5][7] | Represents high efficiency in converting absorbed light into bond cleavage, ensuring rapid release of the cargo. |

| Two-Photon Cross-Section (σ₂) | Sufficient for 2PE at ~900 nm[8][9] | Enables high-resolution 3D uncaging deep within scattering tissue like the brain.[10][11] |

| Solubility | Generally soluble in organic solvents (DMSO, DMF); aqueous solubility is low but can be improved with formulation. | Dictates the choice of solvent for stock solutions and delivery methods for biological experiments. |

The Uncaging Mechanism: A Light-Induced Heterolytic Cleavage

The release of the caged molecule is initiated by the absorption of a photon. This elevates the DEAC moiety to an excited singlet state. From this state, the molecule undergoes a rapid chemical transformation resulting in the heterolytic cleavage of the benzylic C-O or C-N bond. This process regenerates the coumarin chromophore and liberates the benzonitrile cargo in its active form. The causality is clear: the electronic redistribution in the excited state dramatically weakens the photolabile bond, leading to its swift cleavage.

Caption: Proposed photo-uncaging mechanism for DEAC-BzCN.

Synthesis and Workflow for Application

The practical implementation of DEAC-BzCN requires a robust synthetic route and a validated experimental workflow. The synthesis is designed to be straightforward, leveraging established coumarin chemistry.

General Synthetic Strategy

A common approach involves a two-step process. First, the DEAC core with a reactive handle, such as 7-(diethylamino)coumarin-4-yl)methanol (DEACM-OH), is synthesized. This precursor is then coupled to the cargo molecule. For DEAC-BzCN, this would involve esterification or etherification with a suitable benzonitrile derivative.

Caption: General workflow for synthesis and validation of DEAC-BzCN.

Experimental Protocol: Synthesis of DEACM-OH Precursor

This protocol describes a key step: the creation of the reactive alcohol intermediate from the commercially available 7-(diethylamino)-4-methylcoumarin. This step is self-validating through standard analytical chemistry techniques.

Objective: To synthesize (7-(diethylamino)coumarin-4-yl)methanol (DEACM-OH).

Materials:

-

7-(diethylamino)-4-methylcoumarin

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Deionized water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 7-(diethylamino)-4-methylcoumarin (1.0 eq) in dioxane. Add selenium dioxide (1.2 eq).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 101°C) for 4-6 hours. The causality here is that SeO₂ is a specific oxidizing agent for allylic methyl groups, converting the 4-methyl group to a 4-hydroxymethyl group.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be more polar (lower Rf) than the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the black selenium byproduct. Evaporate the dioxane under reduced pressure.

-

Extraction: Dissolve the residue in DCM and wash with deionized water (3x) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the MgSO₄ and concentrate the crude product. Purify by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure DEACM-OH product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new peak corresponding to the -CH₂OH protons and the disappearance of the methyl singlet in NMR are key validation points.

Application Workflow: Two-Photon Uncaging in Biological Systems

The premier application of DEAC-caged compounds is for high-resolution biological interrogation using two-photon microscopy. This allows for the precise release of a bioactive compound within a focal volume of approximately one femtoliter.[11]

Causality of Experimental Choices:

-

Why 2PE? Two-photon excitation uses lower-energy NIR photons, which scatter less and penetrate deeper into tissue than the visible light used for one-photon excitation. Furthermore, excitation is confined to the focal point, providing intrinsic 3D resolution and reducing background phototoxicity.[11]

-

Why 900 nm? For DEAC derivatives with a one-photon absorption maximum around 450 nm, the optimal two-photon excitation wavelength is near double that, around 900 nm.[8][9] This wavelength also sits within a "biological window" of relative tissue transparency.

Caption: Experimental workflow for two-photon uncaging of DEAC-BzCN.

Protocol: Two-Photon Uncaging of DEAC-caged Glutamate in a Brain Slice

This protocol provides a field-proven methodology for using a DEAC-caged compound to stimulate a single neuron. We use DEAC450-Glu as a well-documented example.[8][9][10]

Objective: To elicit a postsynaptic current in a neuron by two-photon uncaging of glutamate.

Materials:

-

Acute brain slice preparation

-

Artificial cerebrospinal fluid (aCSF)

-

DEAC450-caged glutamate (e.g., 250 µM in aCSF)[8]

-

Two-photon laser scanning microscope with a tunable Ti:Sapphire laser

-

Electrophysiology rig for patch-clamp recording

Procedure:

-

Sample Preparation: Prepare an acute brain slice and place it in the recording chamber, continuously perfusing with aCSF.

-

Cell Targeting: Using differential interference contrast (DIC) optics, identify a target neuron (e.g., a pyramidal neuron). Establish a whole-cell patch-clamp recording to monitor its electrical activity.

-

Compound Delivery: Locally perfuse the DEAC450-caged glutamate solution over the targeted area using a micropipette. This targeted delivery minimizes the amount of compound used and reduces the potential for non-specific effects.

-

Laser Tuning: Tune the Ti:Sapphire laser to ~900 nm. This wavelength is chosen to be optimal for 2PE of the DEAC450 chromophore while being suboptimal for exciting common reporters like GFP or endogenous fluorophores.[8][10]

-

Uncaging: Position the laser spot adjacent to a dendritic spine on the target neuron. Deliver a short laser pulse (e.g., 0.5-1.0 ms, 10-20 mW).

-

Data Acquisition: Simultaneously record the postsynaptic current using the patch-clamp amplifier. A successful uncaging event will produce an excitatory postsynaptic current (EPSC) that mimics a natural synaptic event.[8]

-

Validation and Control: The system is self-validating. No current should be observed in the absence of the laser pulse, or when the laser is pulsed at a non-optimal wavelength (e.g., 720 nm) where the 2PE cross-section of DEAC450 is minimal.[8][9] This confirms that the observed effect is due to the light-triggered release of glutamate.

Conclusion and Future Outlook

Photocaging systems built on the 7-(diethylamino)coumarin scaffold represent a mature and powerful technology for researchers seeking precise control over biological systems. Their favorable photophysical properties, particularly their activation by visible light and suitability for two-photon excitation, make them superior to many first-generation cages. By understanding the principles of their structure, mechanism, and application as detailed in this guide, scientists and drug developers can design more sophisticated experiments and novel therapeutic strategies.

The future of the field lies in pushing the boundaries of activation wavelengths further into the near-infrared, developing orthogonal caging groups that can be cleaved independently by different colors of light[5], and integrating these molecular tools into complex in vivo models to control physiology and treat disease with unparalleled precision.

References

- 1. Light-triggered release of photocaged therapeutics - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoactivatable drugs - MCS - Medicinal Chemistry & Synthesis - IQAC-CSIC [iqac.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A near-IR uncaging strategy based on cyanine photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers of 8-Bromo-Substituted Cyclic Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Optically selective two-photon uncaging of glutamate at 900 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 11. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(7-Diethylaminocoumarin-3-yl)benzoyl Cyanide (CAS 203256-20-6)

This guide provides a comprehensive technical overview of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide, CAS number 203256-20-6, a versatile fluorescent dye. Intended for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, and applications of this compound, with a focus on practical insights and methodologies.

Introduction and Compound Profile

This compound, hereafter referred to as DACB-CN, is a multifunctional dye belonging to the coumarin family of fluorophores.[1][2] Coumarins are well-established in various scientific applications due to their strong fluorescence and sensitivity to the local environment. DACB-CN's unique structure, which incorporates a benzoyl cyanide moiety, suggests its potential as a derivatization reagent and a fluorescent probe.[3] Its primary utility lies in biological imaging and analysis, where it aids in the visualization of cellular structures and the tracking of biomolecules.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of DACB-CN is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 203256-20-6 | [3] |

| Molecular Formula | C21H18N2O3 | [4] |

| Molecular Weight | 346.38 g/mol | [3] |

| Appearance | Yellow solid | [3] |

| Boiling Point (Predicted) | 557.2 ± 50.0 °C | [5] |

| Density (Predicted) | 1.258 ± 0.06 g/cm3 | [5] |

| pKa (Predicted) | 3.03 ± 0.20 | [5] |

Storage and Stability

For long-term use, DACB-CN powder should be stored at -20°C, where it is stable for at least three years.[1] Solutions of the compound in a suitable solvent should be stored at -80°C and are typically stable for up to one year.[1]

Mechanism of Action as a Fluorescent Probe

The fluorescence of DACB-CN originates from its coumarin core. The 7-diethylamino group acts as an electron-donating group, while the carbonyl group in the coumarin ring and the benzoyl cyanide moiety act as electron-withdrawing groups. This donor-acceptor structure leads to an intramolecular charge transfer (ICT) upon photoexcitation, which is characteristic of many fluorescent dyes.

The general mechanism of fluorescence can be visualized with a Jablonski diagram.

Caption: Simplified Jablonski diagram illustrating the process of fluorescence.

The benzoyl cyanide group in DACB-CN is a reactive moiety. The cyanide group can participate in nucleophilic addition reactions, which can potentially alter the fluorescence properties of the molecule. This reactivity forms the basis for its use as a derivatization agent and may allow for the development of "turn-on" or "turn-off" fluorescent probes for specific analytes.

Synthesis Pathway

The following diagram illustrates a conceptual workflow for the synthesis of DACB-CN.

Caption: Conceptual synthesis workflow for DACB-CN.

Applications in Research and Drug Development

DACB-CN is a versatile tool with a wide array of applications in biological research.[1] Its utility extends from basic cell biology to potential roles in the early stages of drug discovery.

Biological Imaging

The primary application of DACB-CN is as a fluorescent dye for biological imaging.[1][2] It can be used to:

-

Observe Cellular Structures: Stain and visualize various components of the cell.

-

Track Biomolecules: Covalently or non-covalently label proteins, nucleic acids, or other molecules of interest.

-

Assess Cell Functions: Monitor cellular processes such as endocytosis, exocytosis, and changes in the cellular environment.

-

Differentiate Cell Types: Selectively label specific cell populations.

-

Detect Biomolecules: Act as a probe in fluorescence-based assays.

-

Examine Tissue Pathology: Stain tissue sections for microscopic analysis.

-

Study Microorganisms: Visualize bacteria, fungi, and other microbes.[1]

Derivatization Reagent

The benzoyl cyanide moiety of DACB-CN makes it a potential derivatization reagent for analytical chromatography.[3] By reacting with specific functional groups on target molecules, it can introduce a fluorescent tag, enabling sensitive detection by fluorescence detectors.

Experimental Protocol: Live-Cell Imaging with DACB-CN

This section provides a general protocol for staining live cells with DACB-CN for fluorescence microscopy. The optimal staining conditions (e.g., concentration, incubation time) may vary depending on the cell type and experimental goals and should be determined empirically.

Materials:

-

DACB-CN stock solution (e.g., 1 mM in DMSO)

-

Live cells cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets for coumarin dyes

Protocol:

-

Preparation of Staining Solution:

-

Thaw the DACB-CN stock solution at room temperature.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). It is recommended to test a range of concentrations to find the optimal balance between signal intensity and cytotoxicity.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the DACB-CN staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined experimentally.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove any unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for coumarin dyes (typically in the range of 400-450 nm) and collect the emission in the blue-green range (typically 450-550 nm).

-

The following diagram illustrates the workflow for live-cell imaging using DACB-CN.

Caption: General workflow for live-cell imaging with DACB-CN.

Safety and Handling

DACB-CN contains a cyanide group and should be handled with caution. It is considered a hazardous substance.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled or ingested, seek immediate medical attention.

Conclusion

This compound (CAS 203256-20-6) is a valuable fluorescent tool for researchers in the life sciences. Its strong fluorescence, coupled with the reactive benzoyl cyanide moiety, provides a versatile platform for a range of applications, from high-resolution cellular imaging to analytical derivatization. As with any chemical reagent, a thorough understanding of its properties and adherence to proper safety protocols are essential for its effective and safe use in the laboratory.

References

- 1. A fluorescent turn-on probe for cyanide anion detection based on an AIE active cobalt(ii) complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. This compound | Weber Lab [weberlab.net]

- 3. chemodex.com [chemodex.com]

- 4. PubChemLite - this compound (C21H18N2O3) [pubchemlite.lcsb.uni.lu]

- 5. A Colorimetric and Fluorescent Probe Based on Michael Acceptor Type Diketopyrrolopyrrole for Cyanide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Enduring Legacy of Coumarins: A Technical Guide to Their Discovery, Development, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a fascinating class of benzopyrone-containing heterocyclic compounds, have captivated chemists and pharmacologists for over two centuries. Initially isolated from the tonka bean in 1820, their journey from a fragrant compound to a versatile pharmacological scaffold is a testament to the power of natural product chemistry and medicinal innovation.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted therapeutic applications of coumarin derivatives. We will delve into the core synthetic methodologies, explore the intricate mechanisms of action across various disease targets, and present a structured analysis of their structure-activity relationships. This guide is designed to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and field-proven insights into this remarkable class of molecules.

A Serendipitous Discovery and the Dawn of a New Class of Drugs

The story of coumarins begins with their isolation from tonka beans in 1820 by A. Vogel.[1] Initially mistaken for benzoic acid, its unique sweet scent, reminiscent of new-mown hay, quickly set it apart. The name "coumarin" itself is derived from "coumarou," the French word for the tonka bean.[3] The first successful synthesis of coumarin was achieved by the English chemist Sir William Henry Perkin in 1868, a landmark achievement that paved the way for the exploration of its derivatives.[1][4]

Synthetic Pathways to the Coumarin Core

The versatile benzopyrone scaffold of coumarins can be accessed through several classic and modern synthetic reactions. The choice of a particular method is often dictated by the desired substitution pattern on the coumarin ring.

Perkin Reaction

The Perkin reaction is a classic method for synthesizing coumarin, involving the condensation of salicylaldehyde with acetic anhydride in the presence of a weak base, typically sodium acetate.[3][6]

Experimental Protocol: Synthesis of Coumarin via Perkin Reaction

-

Reactant Mixture: In a round-bottom flask, combine salicylaldehyde (1 mole), acetic anhydride (1 to 4 moles), and sodium acetate (1 mole or less).[7]

-

Heating: Heat the mixture to a temperature of up to 200°C.[7]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the product mixture can be directly subjected to fractional distillation under reduced pressure at a temperature up to 250°C to isolate the coumarin.[7]

Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of 4-substituted coumarins. It involves the acid-catalyzed reaction of a phenol with a β-ketoester.[8][9]

Experimental Protocol: Synthesis of 4-Methylcoumarin Derivatives

-

Reactant Mixture: Combine the desired phenol (e.g., resorcinol, 1 equivalent), ethyl acetoacetate (1.1 equivalents), and an acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like montmorillonite K-10).[10]

-

Reaction Conditions: The reaction can be carried out under solvent-free conditions or in a suitable solvent. The mixture is typically heated. For a greener approach, a high-speed ball mill mixer can be used at room temperature.[10][11]

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, the crude product is typically purified by recrystallization from a suitable solvent such as ethanol.[11]

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for preparing 3-substituted coumarins. It involves the reaction of a salicylaldehyde derivative with an active methylene compound, catalyzed by a weak base like piperidine or an amino acid like L-proline.[2][12]

Experimental Protocol: Synthesis of Coumarin-3-Carboxylic Acid Ester

-

Reactant Mixture: In a round-bottom flask, combine salicylaldehyde (1 equivalent), an active methylene compound (e.g., diethyl malonate, 1.1 equivalents), and a catalytic amount of a weak base (e.g., piperidine or L-proline) in a suitable solvent like ethanol.[12][13]

-

Heating: The reaction mixture is typically heated under reflux.[13]

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After cooling, the product often crystallizes out of the solution. The solid product is collected by filtration and can be washed with a cold solvent. Further purification can be achieved by recrystallization.[13]

Wittig Reaction

The Wittig reaction provides a route to synthesize coumarins through the reaction of a phosphorus ylide with a carbonyl compound. Intramolecular Wittig reactions of substituted 2-formylphenyl esters have been developed for an efficient one-pot synthesis of coumarins.[14][15]

Experimental Protocol: One-Pot Synthesis of Coumarins via Intramolecular Wittig Reaction

-

Reactant Mixture: A substituted 2-formylphenyl 2-bromoacetate is reacted with triphenylphosphine in an aqueous sodium bicarbonate solution at room temperature.[15]

-

Reaction Conditions: The reaction proceeds at ambient temperature.

-

Work-up: The work-up is typically straightforward, involving extraction and purification of the resulting coumarin.[15]

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. This reaction can be adapted for the synthesis of coumarin derivatives.[16][17]

Experimental Protocol: Synthesis of a Coumarin Derivative via Reformatsky Reaction

-

Reagent Preparation: The Reformatsky reagent is prepared by reacting an α-bromoester with activated zinc wool in a dry solvent like benzene under reflux.[18]

-

Reaction with Formylcoumarin: The formylcoumarin, dissolved in a dry solvent, is added dropwise to the prepared Reformatsky reagent.[18]

-

Reflux: The reaction mixture is refluxed for several hours.[18]

-

Work-up and Purification: The reaction is quenched with an acidic solution, and the product is extracted with an organic solvent. The crude product is then purified by chromatography.[18]

Caption: Key synthetic workflows for coumarin derivatives.

A Spectrum of Pharmacological Activities and Their Mechanisms

Coumarin derivatives exhibit a remarkable diversity of biological activities, making them a privileged scaffold in drug discovery.

Anticoagulant Activity

The most well-established therapeutic application of coumarin derivatives is their anticoagulant effect. Warfarin and other 4-hydroxycoumarin derivatives act as vitamin K antagonists. They inhibit the enzyme vitamin K epoxide reductase (VKORC1), which is crucial for the regeneration of reduced vitamin K.[19][20] This, in turn, disrupts the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver, leading to a decrease in their plasma concentrations and a prolongation of clotting time.[20]

Experimental Protocol: In Vitro Anticoagulant Activity Assay (Prothrombin Time)

-

Plasma Preparation: Collect blood from a suitable animal model (e.g., rabbit) into a tube containing an anticoagulant like sodium citrate. Centrifuge the blood to separate the plasma.[21][22]

-

Incubation: Incubate a known volume of the plasma at 37°C.[21]

-

Addition of Reagents: Add a pre-warmed thromboplastin-calcium reagent to the plasma.[23]

-

Clotting Time Measurement: Simultaneously start a stopwatch and measure the time taken for a clot to form. This is the prothrombin time (PT).[23]

-

Testing of Derivatives: Dissolve the test coumarin derivatives in a suitable solvent and add them to the plasma before the addition of the thromboplastin-calcium reagent to determine their effect on PT.

Anticancer Activity

A growing body of evidence highlights the potential of coumarin derivatives as anticancer agents. They exert their effects through multiple mechanisms:

-

Induction of Apoptosis: Many coumarin derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and activating caspases.[12]

-

Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by targeting signaling pathways such as the vascular endothelial growth factor (VEGF) pathway.

-

Cell Cycle Arrest: Coumarins can arrest the cell cycle at different phases (e.g., G0/G1 or G2/M), thereby inhibiting the proliferation of cancer cells.[11]

-

Modulation of Signaling Pathways: They can interfere with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[12]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.[12]

Caption: Multifaceted anticancer mechanisms of coumarin derivatives.

Antimicrobial Activity

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. Their mechanism of action is believed to involve the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[24]

Experimental Protocol: In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.

-

Agar Plate Preparation: Pour molten nutrient agar into sterile Petri plates and allow it to solidify.

-

Inoculation: Spread the bacterial inoculum uniformly over the surface of the agar plates.

-

Well Preparation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the coumarin derivative solution to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well, which indicates the antibacterial activity.[25]

Anti-inflammatory Activity

Several coumarin derivatives exhibit potent anti-inflammatory properties. Their mechanisms of action include the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes.[6] They can also modulate the production of pro-inflammatory cytokines such as TNF-α and interleukins.[26][27]

Experimental Protocol: In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)

-

Enzyme Preparation: Use a commercially available COX enzyme (COX-1 or COX-2).

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a substrate (e.g., arachidonic acid), and the test coumarin derivative at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Product Quantification: Measure the amount of prostaglandin produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[27]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of coumarin derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Activity

-

Substitution at C4: The introduction of a bulky aromatic group at the C4 position often enhances anticancer activity.

-

Substitution at C3: The presence of an electron-withdrawing group or a heterocyclic ring at the C3 position can significantly increase cytotoxicity.[28]

-

Hydroxylation Pattern: The position and number of hydroxyl groups on the benzene ring play a critical role. For instance, 4-hydroxycoumarin derivatives have shown promising antimetastatic effects.[5]

-

Hybrid Molecules: Hybrid molecules combining the coumarin scaffold with other known anticancer pharmacophores (e.g., triazoles, benzimidazoles) have shown synergistic effects and enhanced potency.[1]

Table 1: Anticancer Activity of Selected Coumarin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-artemisinin hybrid | HCT-116 | 0.05 - 125.40 | [1] |

| Coumarin-tagged β-lactam 1,2,3-triazole hybrid | MCF-7 | 53.55 | [1] |

| Thiazolopyrazolyl coumarin derivative | MCF-7 | 5.41 - 10.75 | [1] |

| Umbelliprenin | MCF-7 | 9.0 | [10] |

| Umbelliprenin | MDA-MB-231 | 7.0 | [10] |

| Compound 4 (coumarin-cinnamic acid hybrid) | HL60 | 8.09 | [12] |

| Compound 8b (coumarin-cinnamic acid hybrid) | HepG2 | 13.14 | [12] |

Antimicrobial Activity

-

Substitution at C3 and C4: The introduction of various substituents at the C3 and C4 positions can modulate the antimicrobial spectrum and potency.

-

Halogenation: The presence of halogen atoms on the coumarin ring or on a substituent can enhance antibacterial activity.

-

Hydroxylation: Hydroxy-substituted coumarins, particularly those with a CF3 group, have shown enhanced antibacterial activity.[2]

-

Hybridization: Hybridization with other antimicrobial pharmacophores, such as triazoles, has led to compounds with improved efficacy against multidrug-resistant bacteria.[13][29]

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound | Microorganism | Activity (MIC in µg/mL or Inhibition Zone in mm) | Reference |

| Coumarin-based benzotriazole derivatives | P. vulgaris | MIC = 4–8 µg/mL | [13] |

| Bis-chromenyl triazole coumarin derivatives | M. tuberculosis | MIC = 6.25 µg/mL | [13] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | B. cereus, M. luteus, L. monocytogenes, S. aureus | MIC = 1.5 mM | [2] |

| 7-hydroxy-4-trifluoromethylcoumarin | E. faecium | MIC = 1.7 mM | [2] |

| Dicoumarol | L. monocytogenes | MIC = 1.2 mM | [2] |

| Synthesized coumarin derivatives | Various bacteria | Inhibition zones ranging from 6 to 27 mm | [30] |

Anti-inflammatory Activity

-

Hydroxylation: The presence of hydroxyl groups, particularly at the C7 position, is often associated with significant anti-inflammatory and antioxidant activity.[31]

-

Substitution at C4: The introduction of a methyl group at the C4 position in combination with other substitutions has been shown to be beneficial.

-

Ester and Ether Linkages: The formation of ester or ether linkages at the hydroxyl groups can modulate the anti-inflammatory potency.[6]

Table 3: Anti-inflammatory Activity of Selected Coumarin Derivatives

| Compound | Assay | IC50 (µM) or % Inhibition | Reference |

| Daphnetin | LTB4 and TXB2 inhibition | IC50 ranging from 1–75 µM | [6] |

| 4-methyl-7-substituted coumarin derivatives | Anti-denaturation assay | 6–44% inhibition at 100 µg/mL | [9] |

| Pyrogallol-Coumarin Hybrids | LOX inhibition | IC50 = 34.12 - 38.12 µM | [27] |

| Coumarin Schiff Base Derivatives | Protein denaturation inhibition | 90.44% - 95.42% inhibition | [21] |

Clinical Applications and FDA-Approved Drugs

The most prominent clinical application of coumarin derivatives is in anticoagulation therapy.

Table 4: Clinically Used Coumarin-Based Anticoagulants

| Drug Name | Brand Name(s) | Mechanism of Action | Primary Indications | Reference |

| Warfarin | Coumadin, Jantoven | Vitamin K epoxide reductase (VKORC1) inhibitor | Treatment and prevention of venous thrombosis and pulmonary embolism; prevention of thromboembolic complications in atrial fibrillation and cardiac valve replacement. | [19][32] |

| Acenocoumarol | Sintrom | Vitamin K epoxide reductase (VKORC1) inhibitor | Treatment and prevention of thromboembolic disorders. | [23] |

| Phenprocoumon | Marcoumar | Vitamin K epoxide reductase (VKORC1) inhibitor | Long-term treatment and prevention of thromboembolic disorders. | [32] |

While the primary FDA-approved use of coumarins is for anticoagulation, research is ongoing to explore their therapeutic potential in other areas, particularly in oncology and inflammatory diseases.[11]

Future Perspectives and Conclusion

The journey of coumarins from a simple natural fragrance to a versatile pharmacological scaffold is a compelling narrative of scientific discovery and innovation. Their rich chemistry and broad spectrum of biological activities continue to inspire the development of new therapeutic agents. Future research will likely focus on:

-

Design and Synthesis of Novel Derivatives: The development of more potent and selective coumarin derivatives through rational drug design and combinatorial chemistry.

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by coumarin derivatives.

-

Clinical Translation: Moving promising preclinical candidates into clinical trials for various diseases, including cancer and inflammatory disorders.

-

Drug Delivery Systems: The development of novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of coumarin-based drugs.

References

- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study | Semantic Scholar [semanticscholar.org]

- 6. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. drugs.com [drugs.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. coumarin anticoagulant drugs: Topics by Science.gov [science.gov]

- 23. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 30. researchgate.net [researchgate.net]

- 31. Coumarin derivatives - Wikipedia [en.wikipedia.org]

- 32. accessdata.fda.gov [accessdata.fda.gov]

IUPAC name 4-[7-(Diethylamino)-2-oxochromen-3-yl]benzoyl cyanide

An In-depth Technical Guide to 4-[7-(Diethylamino)-2-oxochromen-3-yl]benzoyl cyanide (DACB-CN): Synthesis, Properties, and Applications as a Reactive Fluorescent Probe

Executive Summary

4-[7-(Diethylamino)-2-oxochromen-3-yl]benzoyl cyanide, commonly abbreviated as DACB-CN, is a specialized organic molecule designed for advanced applications in biological and chemical sciences.[1][2] This compound features a sophisticated architecture that marries the intense, environmentally sensitive fluorescence of the 7-(diethylamino)coumarin core with the potent electrophilic reactivity of a benzoyl cyanide moiety. This dual-functionality positions DACB-CN as a powerful tool for researchers, particularly in the fields of proteomics, drug discovery, and diagnostics. Its primary utility lies in its capacity as a reactive fluorescent probe, capable of covalently labeling nucleophilic biomolecules, thereby enabling their visualization and tracking. This guide provides a comprehensive overview of DACB-CN, detailing its molecular characteristics, a proposed synthetic pathway based on established chemical principles, and detailed protocols for its application in protein labeling.

Part 1: Molecular Profile and Physicochemical Properties

Chemical Structure and Nomenclature

The structural foundation of DACB-CN is the coumarin heterocyclic system, renowned for its photophysical properties. The strategic placement of a diethylamino group at the 7-position significantly enhances its fluorescence quantum yield and shifts its emission to the blue-green region of the visible spectrum. The 3-position is substituted with a benzoyl cyanide group, which serves as the reactive center.

-

IUPAC Name: 4-[7-(diethylamino)-2-oxochromen-3-yl]benzoyl cyanide[3]

-

Common Abbreviation: DACB-CN[4]

-

CAS Number: 203256-20-6[3]

-

Molecular Weight: 346.38 g/mol [2]

Core Functional Components

-

The 7-(Diethylamino)coumarin Fluorophore: This component is a classic "push-pull" fluorophore. The electron-donating diethylamino group (the "push") and the electron-withdrawing lactone carbonyl (the "pull") create a strong intramolecular charge transfer (ICT) character. This makes its fluorescence highly sensitive to solvent polarity and the local microenvironment, a desirable trait for biological probes. Derivatives of 7-(diethylamino)coumarin are widely used as fluorescent labels and laser dyes.[5][6]

-

The Benzoyl Cyanide Moiety: This functional group is a highly reactive acylating agent.[7] The presence of the electron-withdrawing cyanide group makes the carbonyl carbon exceptionally electrophilic, enabling it to react readily with nucleophiles such as the primary amines of lysine residues or the thiols of cysteine residues on proteins. Upon reaction, the cyanide is displaced, forming a stable amide or thioester bond.

Physicochemical and Spectroscopic Data

The properties of DACB-CN are summarized below. Spectroscopic values are based on typical characteristics of 7-(diethylamino)coumarin derivatives, as specific data for the final compound is not widely published.[8][9]

| Property | Value | Reference |

| Molecular Weight | 346.386 g/mol | [10] |

| Exact Mass | 346.13200 Da | [10] |

| XLogP3 | 4.0 | [3][11] |

| Boiling Point (Predicted) | 557.2 ± 50.0 °C | |

| Density (Predicted) | 1.258 g/cm³ | |

| Topological Polar Surface Area | 70.4 Ų | [10] |

| Excitation Max (λex) | ~410 nm | [9] |

| Emission Max (λem) | ~475 nm | [9] |

Part 2: Synthesis and Mechanism

Retrosynthetic Analysis and Proposed Pathway

The synthesis can be logically disconnected at two key points: the C-C bond between the coumarin and phenyl rings, and the C-C bond of the acyl cyanide. A Suzuki cross-coupling reaction is an ideal candidate for forming the biaryl linkage.[12][13] The final conversion of a carboxylic acid to an acyl cyanide is a known transformation.[14][15]

This leads to a proposed three-stage synthesis:

-

Stage 1: Synthesis of the coumarin core, specifically 3-bromo-7-(diethylamino)coumarin.

-

Stage 2: Suzuki cross-coupling with 4-formylphenylboronic acid to create the key aldehyde intermediate.

-

Stage 3: Conversion of the aldehyde to the final benzoyl cyanide product.

Proposed Synthesis Workflow

Caption: Proposed multi-stage synthesis of DACB-CN.

Detailed Experimental Protocols (Proposed)

Protocol 2.3.1: Synthesis of 3-Bromo-7-(diethylamino)coumarin (Intermediate D)

-

Justification: This protocol begins with a Knoevenagel condensation to form the coumarin-3-carboxylic acid, a stable and common intermediate.[13][16] This is followed by a bromodecarboxylation reaction to install the bromine handle required for the subsequent Suzuki coupling.

-

Step A: Synthesis of 7-(Diethylamino)coumarin-3-carboxylic acid (C):

-

To a solution of 4-(diethylamino)salicylaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL), add a catalytic amount of piperidine (0.5 mL).

-

Heat the mixture at reflux for 4 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into a beaker of ice-cold 2M HCl (100 mL).

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the carboxylic acid.

-

-

Step B: Synthesis of 3-Bromo-7-(diethylamino)coumarin (D):

-

Suspend the dried 7-(diethylamino)coumarin-3-carboxylic acid (C) (5 mmol) in a solution of N-bromosuccinimide (NBS) (5.5 mmol) in anhydrous DMF (25 mL).

-

Add a catalytic amount of lithium acetate (0.5 mmol).

-

Heat the mixture to 80°C for 2 hours. The reaction progress can be monitored by the evolution of CO₂.

-

Cool the reaction and pour it into water (100 mL).

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure bromo-coumarin.

-

Protocol 2.3.2: Suzuki Coupling to Form Aldehyde Intermediate (F)

-

Justification: The Suzuki reaction is a highly efficient and versatile method for creating C(sp²)-C(sp²) bonds, making it ideal for linking the coumarin and phenyl rings with high yield and functional group tolerance.[12]

-

Procedure:

-

In a flask purged with argon, combine 3-bromo-7-(diethylamino)coumarin (D) (3 mmol), 4-formylphenylboronic acid (E) (3.6 mmol), and potassium carbonate (9 mmol).

-

Add a solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

-

De-gas the mixture by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.09 mmol, 3 mol%).

-

Heat the reaction at 90°C under an argon atmosphere for 12 hours.

-

After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde (F).

-

Protocol 2.3.3: Conversion to 4-[7-(Diethylamino)-2-oxochromen-3-yl]benzoyl cyanide (DACB-CN)

-

Justification: This two-step sequence first oxidizes the aldehyde to a stable carboxylic acid, which is then activated as an acyl chloride before nucleophilic displacement with a cyanide source. This is a classic and reliable method for synthesizing acyl cyanides.[17][18]

-

Step A: Oxidation to Carboxylic Acid (H):

-

Dissolve the aldehyde intermediate (F) (2 mmol) in a mixture of acetone (20 mL) and water (5 mL).

-

Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄) (3 mmol) in water (10 mL) dropwise, maintaining the temperature below 10°C.

-

Stir for 2 hours at room temperature.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate is dissolved.

-

Acidify the solution with 2M HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Step B: Formation of Acyl Cyanide (L):

-

Suspend the carboxylic acid (H) (1 mmol) in thionyl chloride (SOCl₂) (5 mL) and add a catalytic drop of DMF.

-

Reflux the mixture for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride (J).

-

Caution: This step should be performed in a well-ventilated fume hood. Dissolve the crude acyl chloride in anhydrous acetonitrile (10 mL) and add copper(I) cyanide (CuCN) (1.2 mmol).

-

Heat the reaction at reflux for 4 hours under an inert atmosphere.

-

Cool the reaction, filter to remove insoluble salts, and concentrate the filtrate.

-

Purify the final product, DACB-CN, by column chromatography (silica gel, eluent: dichloromethane/hexane) to yield a pure solid.

-

Part 3: Core Applications and Methodologies

Principle of Operation: A Reactive Fluorescent Reporter

DACB-CN functions as a covalent labeling agent. The reaction mechanism involves the nucleophilic attack by an amine or thiol group from a biomolecule onto the electrophilic carbonyl carbon of the benzoyl cyanide. This results in the formation of a stable amide or thioester bond, respectively, and the displacement of the cyanide ion as a leaving group. This covalent attachment affixes the highly fluorescent coumarin tag to the target.

Caption: Covalent labeling via nucleophilic acyl substitution.

Application: Fluorescent Labeling of Proteins

DACB-CN is ideally suited for labeling proteins to enable their detection in various assays, such as fluorescence microscopy, flow cytometry, and SDS-PAGE analysis.

Protocol 3.2.1: Covalent Labeling of Bovine Serum Albumin (BSA)

-

Justification: This protocol provides a self-validating system for protein labeling. Success is determined by comparing the fluorescence of the labeled protein to an unlabeled control after removing excess free probe, confirming covalent attachment. BSA is used as a standard, readily available protein with numerous surface-exposed lysine residues.

-

Materials:

-

Bovine Serum Albumin (BSA)

-

DACB-CN

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

-

Quenching Buffer: 1.0 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

-

Step-by-Step Methodology:

-